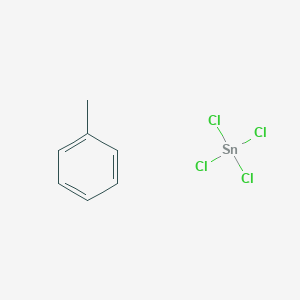
Tetrachlorostannane--toluene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachlorostannane–toluene (1/1) can be synthesized by directly mixing equimolar amounts of tetrachlorostannane and toluene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as tetrachlorostannane is highly reactive with water.
Industrial Production Methods: In an industrial setting, the production of tetrachlorostannane–toluene (1/1) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and mixing speed. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachlorostannane–toluene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert tetrachlorostannane to lower oxidation states of tin.
Substitution: The chlorine atoms in tetrachlorostannane can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide (SnO₂), while substitution reactions can produce various organotin compounds.
Applications De Recherche Scientifique
Tetrachlorostannane–toluene (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tetrachlorostannane–toluene (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Tetrachlorostannane–toluene (1/1) can be compared with other similar compounds, such as:
Tetrachlorostannane: The parent compound, which lacks the toluene component.
Organotin Compounds: Compounds where tin is bonded to organic groups, such as trimethyltin chloride and tributyltin oxide.
Other Metal-Toluene Complexes: Complexes involving other metals, such as titanium-toluene and zirconium-toluene complexes.
Propriétés
Numéro CAS |
36065-04-0 |
|---|---|
Formule moléculaire |
C7H8Cl4Sn |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
tetrachlorostannane;toluene |
InChI |
InChI=1S/C7H8.4ClH.Sn/c1-7-5-3-2-4-6-7;;;;;/h2-6H,1H3;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
DLKBDVYUTQJYQL-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC=CC=C1.Cl[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



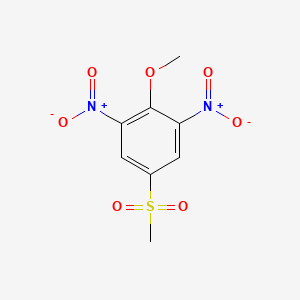
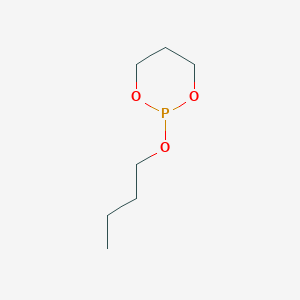
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
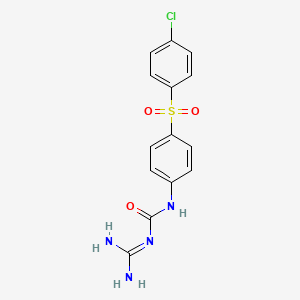
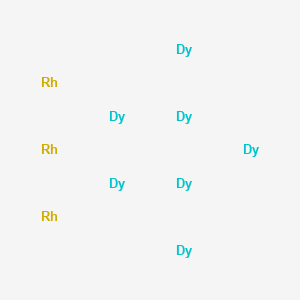
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)


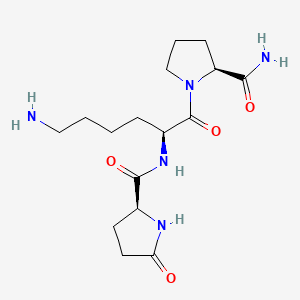
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
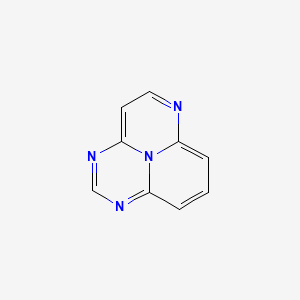

![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
